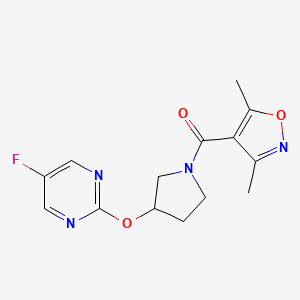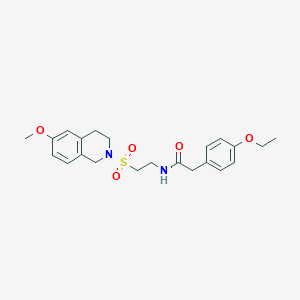
(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In a study, 94 derivatives of a similar compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, were designed and synthesized to evaluate their inhibitory activities against BRD4 . The specific synthesis process of “(3,5-Dimethylisoxazol-4-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
One significant area of application for this compound involves its synthesis and the exploration of its chemical properties. For instance, the compound has been utilized in the development of P2X7 antagonists through a novel synthetic approach. This approach involves a dipolar cycloaddition reaction to access 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines, which are potent P2X7 receptor antagonists. These antagonists have shown promise for the treatment of mood disorders, demonstrating the compound's potential in contributing to new therapeutic agents (Chrovian et al., 2018).
Material Science and Crystallography
Furthermore, this compound and its derivatives have been investigated for their applications in material science, particularly in crystallography. Research into the synthesis, crystal structure, and DFT (Density Functional Theory) study of related compounds has revealed insights into their molecular structures and physicochemical properties. Such studies are crucial for the development of materials with specific electronic, optical, or mechanical properties, potentially useful in electronics, photonics, and nanotechnology (Huang et al., 2021).
Antimicrobial and Anticancer Applications
Another area of application involves the exploration of antimicrobial and anticancer properties. Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using similar starting materials has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the potential for developing new antimicrobial agents based on this compound and its derivatives (Hossan et al., 2012).
Similarly, derivatives of this compound have been investigated for their anticancer activities. The preparation and reaction of this compound with different nucleophiles have led to the evaluation of some newly synthesized compounds as potential anticancer agents, demonstrating the compound's utility in the search for new therapeutic options for cancer treatment (Gouhar & Raafat, 2015).
Mechanism of Action
In a study, a compound DDT26, which is a derivative of a similar compound, exhibited potent inhibitory effect on BRD4 . DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Further, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3/c1-8-12(9(2)22-18-8)13(20)19-4-3-11(7-19)21-14-16-5-10(15)6-17-14/h5-6,11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKGNCWSPOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2758203.png)
![6-(2-Methoxyphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2758206.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2758208.png)
![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)


![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)
![5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride](/img/structure/B2758214.png)
![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)


![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)
![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)
![(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2758226.png)